Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-
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Overview
Description
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is a chemical compound with the molecular formula C10H10O2S It is a derivative of benzo[b]thiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylthiophene with a suitable reagent to induce cyclization, forming the desired benzo[b]thiophene derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the thiophene ring to a dihydrothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophenes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
Scientific Research Applications
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the acetyl and dihydro groups.
Benzo[b]thiophen-4(5H)-one: A similar compound without the acetyl group.
5-Acetylbenzo[b]thiophene: A compound with the acetyl group but lacking the dihydro modification.
Uniqueness
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is unique due to the presence of both the acetyl and dihydro modifications, which confer distinct chemical properties and reactivity. These modifications can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
19983-48-3 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
5-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C10H10O2S/c1-6(11)7-2-3-9-8(10(7)12)4-5-13-9/h4-5,7H,2-3H2,1H3 |
InChI Key |
UOBJWEHBSJKKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
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